Navpnlrgdlqvlaqkvart

integrin selectivity αvβ6 targeting RGD peptide

NAVPNLRGDLQVLAQKVART, commonly designated A20FMDV2, is a 20-amino-acid linear peptide derived from the VP1 capsid protein of foot-and-mouth disease virus that functions as a selective, high-affinity ligand for the epithelial-restricted integrin αvβ6. Integrin αvβ6 is minimally expressed in healthy adult tissues but is strongly upregulated in numerous aggressive carcinomas and during fibrotic pathogenesis, where it mediates TGFβ activation and tumour invasion.

Molecular Formula C93H163N31O28
Molecular Weight 2163.5 g/mol
Cat. No. B10851676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNavpnlrgdlqvlaqkvart
Molecular FormulaC93H163N31O28
Molecular Weight2163.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C93H163N31O28/c1-41(2)34-57(82(142)108-47(13)73(133)112-55(26-28-63(96)126)78(138)114-53(22-17-18-30-94)79(139)120-69(44(7)8)88(148)109-48(14)74(134)111-54(24-20-32-105-93(102)103)80(140)123-72(50(16)125)91(151)152)119-89(149)70(45(9)10)121-81(141)56(27-29-64(97)127)115-84(144)59(36-43(5)6)117-86(146)61(39-68(131)132)110-67(130)40-106-77(137)52(23-19-31-104-92(100)101)113-83(143)58(35-42(3)4)116-85(145)60(38-66(99)129)118-87(147)62-25-21-33-124(62)90(150)71(46(11)12)122-75(135)49(15)107-76(136)51(95)37-65(98)128/h41-62,69-72,125H,17-40,94-95H2,1-16H3,(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H,106,137)(H,107,136)(H,108,142)(H,109,148)(H,110,130)(H,111,134)(H,112,133)(H,113,143)(H,114,138)(H,115,144)(H,116,145)(H,117,146)(H,118,147)(H,119,149)(H,120,139)(H,121,141)(H,122,135)(H,123,140)(H,131,132)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t47-,48-,49-,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-,71-,72-/m0/s1
InChIKeyBIPRZBFRCFOBDQ-KAGUSELOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAVPNLRGDLQVLAQKVART (A20FMDV2) – A Verified, High-Selectivity αvβ6 Integrin Peptide Ligand for Cancer and Fibrosis Research Procurement


NAVPNLRGDLQVLAQKVART, commonly designated A20FMDV2, is a 20-amino-acid linear peptide derived from the VP1 capsid protein of foot-and-mouth disease virus that functions as a selective, high-affinity ligand for the epithelial-restricted integrin αvβ6 [1]. Integrin αvβ6 is minimally expressed in healthy adult tissues but is strongly upregulated in numerous aggressive carcinomas and during fibrotic pathogenesis, where it mediates TGFβ activation and tumour invasion [2]. A20FMDV2 has been validated across multiple orthogonal assay platforms—including radioligand binding, flow-cytometric internalization, ELISA-based selectivity profiling, and in vivo PET imaging—establishing it as a well-characterized molecular probe for αvβ6-targeted imaging, drug delivery, and target-occupancy studies. The compound is available from commercial peptide vendors with typical purity ≥95% and a molecular weight of 2163.5 g/mol, and has been manufactured under GMP-compliant conditions for clinical radiolabelling [3].

Why Generic RGD Peptide or Pan-Integrin Inhibitor Substitution Cannot Substitute for NAVPNLRGDLQVLAQKVART (A20FMDV2) in αvβ6-Targeted Studies


Integrin αvβ6 shares the arginyl-glycinyl-aspartic acid (RGD) recognition motif with seven other human integrins (αvβ3, αvβ5, αvβ8, α5β1, αIIbβ3, αvβ1, α8β1), meaning that generic RGD-based peptides or pan-αv small-molecule inhibitors inevitably engage multiple off-target integrins when applied in complex biological systems [1]. Subtype selectivity is not merely a desirable feature but a functional requirement: αvβ6 is epithelial-restricted and its expression pattern is orthogonal to that of the broadly distributed αvβ3 (endothelial, osteoclast) and αvβ5 (widespread), so non-selective probes generate confounding background signal in imaging and unintended pharmacological effects in therapy [2]. The quantitative selectivity data established for NAVPNLRGDLQVLAQKVART—documented through head-to-head comparison against the major RGD integrin family members—provides the evidentiary basis for its preferential selection when αvβ6-specific readout or targeting is the experimental objective. The sections below present the specific, comparator-anchored evidence that substantiates this differentiation.

NAVPNLRGDLQVLAQKVART (A20FMDV2) – Comparator-Anchored, Quantitative Procurement Evidence Guide


1,000-Fold Integrin Subtype Selectivity for αvβ6 Over αvβ3, αvβ5, and α5β1

NAVPNLRGDLQVLAQKVART inhibited αvβ6–ligand binding with an IC50 of 3 nmol/L in flow cytometry and ELISA assays, while showing no detectable inhibition of the closely related RGD-directed integrins αvβ3, αvβ5, and α5β1 at concentrations up to 3,000 nmol/L, yielding an experimentally determined selectivity window of at least 1,000-fold [1]. This stands in marked contrast to the pan-αv small-molecule inhibitor CWHM-12, which exhibits IC50 values of 0.2 nM (αvβ8), 0.8 nM (αvβ3), 1.5 nM (αvβ6), and 1.8 nM (αvβ1), giving CWHM-12 a selectivity ratio of only approximately 2–9-fold across αv integrin subtypes . Cilengitide, a cyclic RGD pentapeptide, similarly lacks αvβ6 selectivity, showing IC50 values of 0.54 nM for αvβ3, 8 nM for αvβ5, and 15.4 nM for α5β1 in standardized solid-phase binding assays [2].

integrin selectivity αvβ6 targeting RGD peptide off-target profiling

Sub-Nanomolar Binding Affinity (KD = 0.22 nM) Confirmed by Radioligand Binding with ≥85-Fold Selectivity Over Other RGD Integrins

In a direct radioligand binding assay using tritiated A20FMDV2 ([3H]A20FMDV2), NAVPNLRGDLQVLAQKVART displayed a KD of 0.22 nmol/L for recombinant human αvβ6 integrin, with at least 85-fold selectivity over all other members of the RGD integrin family tested (αvβ3, αvβ5, αvβ8, α5β1, αIIbβ3, α8β1) [1]. This radioligand-derived KD provides a binding-thermodynamic measurement independent of the functional inhibition readout (IC50 = 3 nM) obtained from competition ELISA and flow cytometry. In comparison, LAP (latency-associated peptide of TGFβ1), the natural endogenous αvβ6 ligand, showed a markedly slower internalization half-life (t1/2 = 3.1 min vs. 1.5 min for A20FMDV2) and higher EC50 (3.6 nM vs. 1.1 nM) in side-by-side flow cytometry experiments on primary human bronchial epithelial cells [1].

radioligand binding KD determination αvβ6 affinity integrin pharmacology

At Least Seven-Fold Higher In Vivo Retention in αvβ6-Positive Versus αvβ6-Negative Tumours by SPECT/CT

When conjugated to 111In via DTPA chelation and administered to mice bearing paired αvβ6-positive (DX3puroβ6) and αvβ6-negative (DX3puro) xenografts, NAVPNLRGDLQVLAQKVART achieved at least seven-fold higher retention in αvβ6-positive tumours relative to αvβ6-negative tumours, as measured by gamma counting and SPECT/CT imaging [1]. The initial [18F]FB-A20FMDV2 construct showed rapid renal clearance and a tumour uptake of 0.66 ± 0.09 %ID/g in DX3puroβ6 xenografts at 1 h post-injection, with favourable tumour-to-muscle ratios enabling clear PET visualization of αvβ6-positive lesions [2]. Subsequent optimization with bi-terminal PEGylation and PCTA chelation for 64Cu labelling improved tumour uptake to 1.63 ± 0.53 %ID/g (CaSki cervical cancer) and 3.86 ± 0.58 %ID/g (BxPC-3 pancreatic cancer) at 1 h, outperforming the DOTA-chelated analogue (0.95 ± 0.29 and 2.12 ± 0.83 %ID/g, respectively) by approximately 1.7–1.8-fold [3].

in vivo biodistribution tumour targeting αvβ6 imaging SPECT/CT 111In labelling

Superior In Vitro Potency Versus A20FMDV1 and A20LAP Peptide Variants in αvβ6-Dependent Cell Adhesion

Within the patent-defined family of αvβ6-binding peptides, NAVPNLRGDLQVLAQKVART (A20FMDV2, SEQ ID NO: 8) was reported to be the most potent inhibitor of αvβ6-dependent cell adhesion, outperforming the related variant A20LAP and the truncated peptide A20FMDV1 in head-to-head VB6 cell adhesion assays [1]. The linear 20-residue architecture, encompassing the RGDLXXL helical motif, was shown to be critical for potency; A20FMDV1—which lacks the C-terminal KVART extension—was the least potent inhibitor in both VB6 and cell adhesion assays [1]. In a quantitative functional adhesion assay using H357 tongue squamous cell carcinoma cells expressing human αvβ6, NAVPNLRGDLQVLAQKVART inhibited integrin-dependent cell adhesion with an IC50 of 1.2 µM [2]. This cell-based potency, while in the micromolar range due to the competitive avidity environment of adherent cells, is consistent with the low nanomolar binding affinity observed in cell-free systems and confirms target engagement in a physiologically relevant context.

structure-activity relationship peptide variant comparison cell adhesion assay αvβ6 inhibitor ranking

GMP-Compliant Radiolabelling and First-in-Human Clinical Translation – A Regulatory-Grade Manufacturing Precedent

NAVPNLRGDLQVLAQKVART is one of the few αvβ6-targeting peptides for which a fully automated, GMP-compliant radiolabelling process has been developed and validated for clinical use, specifically for the production of [18F]FB-A20FMDV2 [1]. This GMP manufacturing precedent enabled a first-in-human microdose PET study that evaluated the safety, immunogenicity, biodistribution, and radiation dosimetry of 18F-FB-A20FMDV2 in healthy subjects; the tracer successfully passed all toxicology criteria, showed no adverse effects, and demonstrated an effective dose of 0.022 mSv/MBq, permitting multiple scans per subject [2]. In contrast, many other αvβ6-targeting probes—including cystine knot peptides (knottins), de novo designed miniproteins, and cyclized A20FMDV2 variants—remain at the preclinical stage, with no published GMP manufacturing or clinical dosimetry data available for direct procurement [3].

GMP manufacturing clinical translation PET tracer regulatory compliance first-in-human

Clinical PET Quantification: Markedly Increased αvβ6-Specific Lung Uptake in Pulmonary Fibrosis Patients Versus Healthy Controls

In the PETAL study—a clinical quantification trial using [18F]FB-A20FMDV2 PET/CT—lung uptake of the αvβ6-selective radioligand was markedly increased in subjects with pulmonary fibrosis (PF) compared with healthy subjects, with both the volume of distribution (VT) and standardized uptake value (SUV) demonstrating statistically significant elevations in fibrotic lung tissue [1]. This represents one of the first demonstrations of integrin αvβ6 quantification in living human subjects using a peptide-based PET tracer, and it provides clinical validation that the A20FMDV2 scaffold can discriminate pathological αvβ6 upregulation from the low baseline expression observed in healthy adult tissues. While the study did not include a direct head-to-head comparator tracer in the same patient cohort, the class-level inference is that no alternative αvβ6-targeted peptide PET tracer has reached this stage of clinical validation in fibrotic lung disease as of the publication date [2].

pulmonary fibrosis PET imaging clinical quantification αvβ6 expression IPF biomarker

NAVPNLRGDLQVLAQKVART (A20FMDV2) – Evidence-Backed Research and Industrial Application Scenarios


Radiolabelled PET/SPECT Imaging Probe Development for αvβ6-Positive Solid Tumours

NAVPNLRGDLQVLAQKVART provides a clinically precedented peptide scaffold for developing αvβ6-targeted PET or SPECT imaging agents. Its 1,000-fold selectivity for αvβ6 over αvβ3, αvβ5, and α5β1 [7] ensures that tumour signal is not confounded by integrin expression on angiogenic endothelium (αvβ3) or broad stromal components (αvβ5). The GMP-compliant radiolabelling process developed for [18F]FB-A20FMDV2, coupled with completed first-in-human dosimetry (0.022 mSv/MBq effective dose), provides a regulatory pathway template for academic radiopharmacies and contract manufacturing organizations seeking to produce clinical-grade αvβ6 imaging agents [6].

Targeted Radiotherapeutic Payload Delivery Using 177Lu- or 90Y-Labelled A20FMDV2 Conjugates

The demonstrated in vivo αvβ6-positive tumour retention of at least seven-fold over αvβ6-negative tissue [7], combined with rapid renal clearance of unbound peptide, supports the use of NAVPNLRGDLQVLAQKVART as a tumour-targeting vector for therapeutic radionuclides. Albumin-binding variants (EB-DOTA-(PEG28)2-A20FMDV2 and IBA-DOTA-(PEG28)2-A20FMDV2) have shown extended blood circulation times and significant tumour growth inhibition when labelled with 177Lu in preclinical therapy studies [6], providing a rationale for procurement of the core A20FMDV2 peptide as a starting material for theranostic conjugate development.

Receptor Occupancy and Target Engagement Studies in Fibrosis Drug Development

The PETAL study demonstrated that [18F]FB-A20FMDV2 PET can quantify αvβ6 integrin levels in fibrotic human lung with markedly increased uptake relative to healthy tissue [7]. Pharmaceutical companies developing small-molecule αvβ6 inhibitors (e.g., GSK3008348) or anti-αvβ6 antibodies can employ radiolabelled A20FMDV2 as a target-engagement biomarker to measure receptor occupancy in preclinical models and clinical trials. The availability of a published GMP manufacturing protocol and human dosimetry data [6] reduces the translational barrier for implementing A20FMDV2-based PET as a pharmacodynamic endpoint in multi-centre clinical studies.

αvβ6-Selective Drug Delivery Conjugate Design for Cancer and Fibrosis Therapeutics

NAVPNLRGDLQVLAQKVART undergoes rapid, αvβ6-dependent internalization (t1/2 = 1.5 min) via clathrin- and caveolin-mediated endocytosis, with ligand-bound integrin retained in Rab11-positive recycling endosomes for up to 6 h without evidence of lysosomal degradation for at least 48 h [7]. This intracellular trafficking profile—faster internalization and prolonged endosomal residence compared to the natural ligand LAP (t1/2 = 3.1 min)—makes A20FMDV2 an attractive vector for intracellular delivery of conjugated payloads, including cytotoxic drugs, siRNA, or quantum dots, to αvβ6-overexpressing cancer and fibrotic cells [7]. Procurement of the unconjugated peptide enables bespoke bioconjugation chemistry tailored to specific payload requirements.

Quote Request

Request a Quote for Navpnlrgdlqvlaqkvart

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.